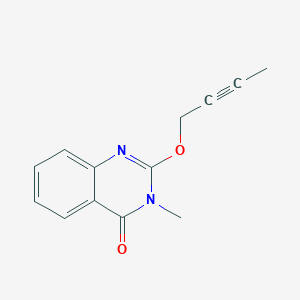

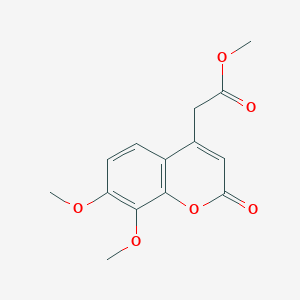

2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(But-2-yn-1-yloxy)benzene” is an organic compound that has gained attention due to its potential application in various fields . It’s a part of the benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group .

Molecular Structure Analysis

The molecular structure of “2-(But-2-yn-1-yloxy)benzene” includes a molecular formula of C10H10O and a molecular weight of 146.18600 . It’s important to note that this is a related compound and the structure of “2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one” may differ.Chemical Reactions Analysis

While specific chemical reactions involving “2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one” are not available, related compounds have been used in various chemical reactions. For instance, “2-(But-2-yn-1-yloxy)benzene” has been used in reactions with 2-Butyn-1-ol and Phenol .Aplicaciones Científicas De Investigación

Antitumor Activity

One of the significant applications of compounds related to 2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one is in cancer research. For instance, a study involving 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, an analogue of the mentioned compound, highlighted its promise as an anticancer lead. This compound exhibited a 62% inhibition of tumor growth in mice at a low dosage without noticeable toxicity. It demonstrated potent antiproliferative activity against a panel of human tumor cell lines and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthetic Methodologies

The synthesis of related compounds like 4-amino-isoquinolin-1(2H)-one and oxazole derivatives through C–H bond functionalization has been facilitated by catalyst-controlled methodologies. These approaches utilize Cp*Rh(III) catalysts and exhibit good functional group tolerance and excellent regioselectivity, underlining the versatility of such compounds in synthetic organic chemistry (Niu et al., 2018).

Structure Elucidation

In another study, the reaction of 3-acyl-4-methoxy-1-methylquinolinones with hydroxylamine was explored, leading to the formation of isoxazole and oxazole derivatives. This research provided insights into the structural elucidation of reaction products, showcasing the compound's role in advancing understanding of complex chemical reactions (Chimichi et al., 2007).

Eco-friendly Synthesis

The eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids without additional catalysts represents another critical application. This method emphasizes sustainability in chemical synthesis, providing high yields through direct cyclocondensation or one-pot three-component cyclocondensation processes (Chen et al., 2007).

Photophysical Properties

Research into the photophysical properties of dihydroquinazolinone derivatives explores their absorption and emission characteristics. Such studies are essential for applications in materials science, particularly for compounds exhibiting significant changes in photophysical properties depending on solvent polarity. This research underscores the potential of dihydroquinazolinone derivatives in developing new materials with unique optical properties (Pannipara et al., 2017).

Propiedades

IUPAC Name |

2-but-2-ynoxy-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-4-9-17-13-14-11-8-6-5-7-10(11)12(16)15(13)2/h5-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANIGUBYTOWTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC2=CC=CC=C2C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-2-yn-1-yloxy)-3-methyl-3,4-dihydroquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)